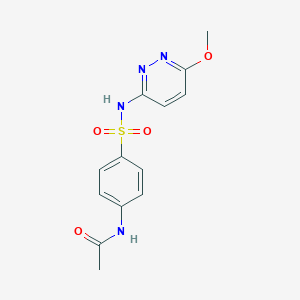
4/'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide is a chemical compound with the molecular formula C13H14N4O4S and a molecular weight of 322.34 g/mol . This compound is known for its unique structure, which includes a methoxypyridazine ring and a sulphamoyl group attached to an acetanilide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4’-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide typically involves multiple steps, starting with the preparation of the methoxypyridazine ring. This can be achieved through the reaction of appropriate pyridazine derivatives with methoxy groups under controlled conditions. The sulphamoyl group is then introduced via sulphonation reactions, followed by the attachment of the acetanilide moiety through acylation reactions .
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
4’-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulphamoyl groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
4’-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 4’-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide involves its interaction with specific molecular targets and pathways. The sulphamoyl group is known to inhibit certain enzymes, while the methoxypyridazine ring can interact with nucleic acids and proteins. These interactions lead to the modulation of various biological processes, contributing to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
4’-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide can be compared with other similar compounds, such as:
Sulfamethoxazole: A sulphonamide antibiotic with a similar sulphamoyl group but different ring structure.
Acetanilide: A simple acetanilide derivative without the methoxypyridazine ring.
Methoxypyridazine derivatives: Compounds with similar methoxypyridazine rings but different functional groups.
The uniqueness of 4’-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
127-75-3 |
|---|---|
Molekularformel |
C13H14N4O4S |
Molekulargewicht |
322.34 g/mol |
IUPAC-Name |
N-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H14N4O4S/c1-9(18)14-10-3-5-11(6-4-10)22(19,20)17-12-7-8-13(21-2)16-15-12/h3-8H,1-2H3,(H,14,18)(H,15,17) |
InChI-Schlüssel |
IPJUXBSYTYFATD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC |
Key on ui other cas no. |
127-75-3 |
Löslichkeit |
22.1 [ug/mL] |
Synonyme |
N-acetylsulfamethoxypyridazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















